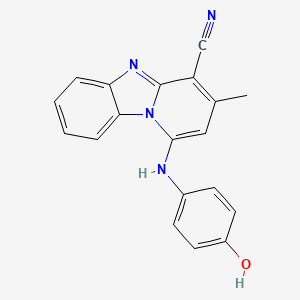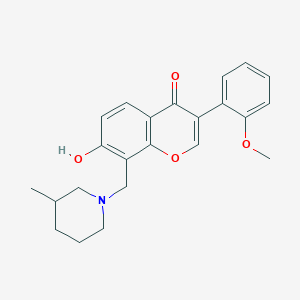
7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of chromen-4-one derivatives often involves multi-step reactions, including reductive amination, cyclization, and substitution processes. For instance, Mandala et al. (2013) described the synthesis of a series of novel chromen-2-one derivatives through reductive amination of chromen-2-one precursors with different substituted aromatic aldehydes, employing sodium cyanoborohydride in methanol (Mandala et al., 2013). Although not directly related to the specific compound , this study provides insight into the synthetic strategies applicable to the chromen-4-one framework.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, Wu et al. (2022) detailed the structural properties of a chromen-4-one derivative using spectroscopy and X-ray crystallography, supported by density functional theory (DFT) calculations (Wu et al., 2022). These techniques are crucial for determining the exact configuration and electronic structure of complex organic molecules, providing a foundation for understanding their chemical behavior.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to 7-hydroxy-3-(2-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one have been synthesized and shown to exhibit significant antibacterial and antifungal activities. Their structures were confirmed through various spectroscopic methods, and their antimicrobial efficacy was assessed through in vitro tests, demonstrating potential for the development of new antimicrobial agents (Mandala et al., 2013).
Photovoltaic Properties
Research into chromen-2-one-based organic dyes has shown promising results for applications in dye-sensitized solar cells. These compounds were experimentally tested and analyzed computationally to understand their efficiency as photosensitizers, highlighting the potential of chromen-2-one derivatives in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
Antihyperlipidemic Potential
A specific compound from the chromen-4-one family was investigated for its effects on hyperlipidemia in rats, showing a reduction in atherogenic index and altering the expression of genes related to lipid metabolism. This suggests potential therapeutic applications for similar compounds in managing lipid disorders (Prasetyastuti, Ayunda, & Sunarti, 2021).
Radical Scavenger Activity
Compounds within the chromen-2-one class have been evaluated for their antioxidant properties through computational models, demonstrating their capacity to scavenge free radicals. This research indicates the potential of chromen-2-one derivatives as antioxidants, which could be beneficial in designing drugs to combat oxidative stress-related diseases (Marino, Russo, & Galano, 2016).
properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-6-5-11-24(12-15)13-18-20(25)10-9-17-22(26)19(14-28-23(17)18)16-7-3-4-8-21(16)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQXCHURLJCSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

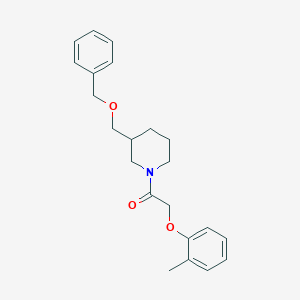
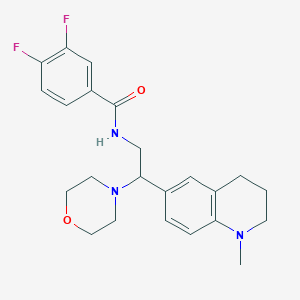
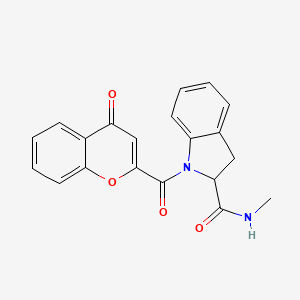
![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)
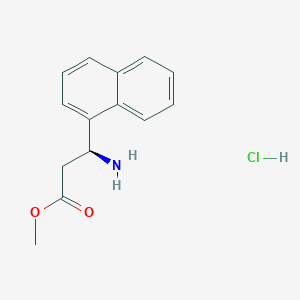
![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)
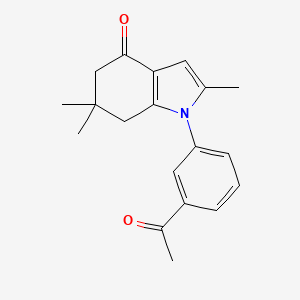
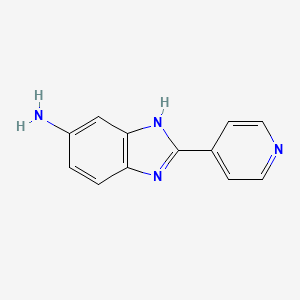
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)
![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)
![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)

